N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a cyclopentane ring with a carboxamide group. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound.
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit lipid-lowering properties , suggesting potential targets within lipid metabolism pathways.
Mode of Action
It’s known that the compound has photoreactive properties . The compound can be activated by UV radiation, leading to a reaction with non-functional parylene C (PC) polymer coatings .
Biochemical Pathways
Given the lipid-lowering properties of related compounds , it’s plausible that this compound may interact with pathways involved in lipid metabolism.
Result of Action
The compound’s photoreactivity has been leveraged for the covalent attachment of polymeric nanoparticles onto pc films .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide. For instance, the compound’s photoreactivity is UV-mediated , suggesting that light exposure could significantly impact its activity.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide are largely determined by its molecular structure .
Cellular Effects
This compound has been shown to influence cell function in various ways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the amidation of 4-aminobenzophenone with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The mixture is stirred overnight, followed by washing with water and brine, and then dried over sodium sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The phenyl and cyclopentane rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted phenyl or cyclopentane derivatives.
Scientific Research Applications
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(4-benzoylphenyl)methacrylamide: Similar in structure but with a methacrylamide group instead of a cyclopentane ring.
N-(4-benzoylphenyl)acrylamide: Contains an acrylamide group, offering different reactivity and applications.
Uniqueness
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its combination of a benzoyl group with a cyclopentane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications such as the development of photoreactive materials and advanced polymers .
Properties
IUPAC Name |
N-(4-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c27-23(19-9-3-1-4-10-19)20-13-15-22(16-14-20)26-24(28)25(17-7-8-18-25)21-11-5-2-6-12-21/h1-6,9-16H,7-8,17-18H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLAOHCWPAVIRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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